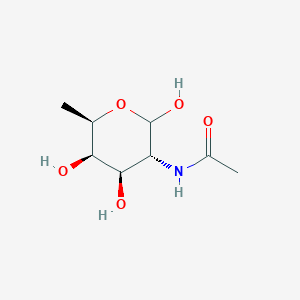
N-Acetyl-D-fucosamine
Overview
Description
N-Acetyl-D-fucosamine is an amino sugar.
Scientific Research Applications
Labeling in Neurochemistry : N-Acetyl-D-fucosamine is used for labeling sialic acid moieties in glycoproteins and gangliosides in developing rats' brains, aiding in the study of neural development (Quarles & Brady, 1971).
Synthesis of Sugars and Acids : It's involved in the synthesis of simple sugars and a novel non-2-ulosonic acid in the capsule of an Acinetobacter baumannii isolate, showing its role in bacterial capsule formation (Kenyon et al., 2015).
Phostones Synthesis : As a sugar analogue, N-Acetyl-D-fucosamine is used in the synthesis of phostones, which are cyclic phosphonate analogues of biologically relevant sugars, highlighting its role in creating synthetic analogues of natural sugars (Hanessian & Rogel, 2000).
Biosynthesis in Bacteria : It forms as a sugar nucleotide in a cell-free system from Salmonella arizonae O:59 cells, demonstrating its potential in biosynthesis research (Druzhinina et al., 2005).
Precursor in Bacterial Polysaccharides : UDP-N-acetyl-l-fucosamine, a related compound, acts as a precursor to l-fucosamine in the lipopolysaccharide of Pseudomonas aeruginosa serotype O11 and the capsule of Staphylococcus (Mulrooney et al., 2005).
Structural Component in Lipopolysaccharides : N-acetyl-D-fucosamine is a component of Pseudomonas fluorescens lipopolysaccharide, a crucial polysaccharide in bacterial cells, indicating its importance in bacterial cell structure (Khomenko et al., 1986).
Crystallography Research : X-ray crystal structures of several addition products, including the solid-state structure of N-acetyl-l-fucosamine, offer insights into bacterial aminosugars (Alhassan et al., 2012).
Polysaccharide Structures in Pathogens : It is a constituent of surface polysaccharide structures of Pseudomonas aeruginosa and Staphylococcus aureus, critical for understanding pathogen biology (Kneidinger et al., 2003).
Food Additive and Medical Applications : N-Acetyl-d-glucosamine, a structurally related compound, has potential as a food additive and medicine, highlighting its therapeutic potential (Zhu et al., 2016).
Pharmaceutical Drug Precursors : N-Acetyl-d-neuraminic acid, another related compound, is a precursor for pharmaceutical drugs like zanamivir, used to treat influenza, showcasing its role in drug synthesis (Zhang et al., 2010).
Chitin Conversion in Industrial Applications : The enzyme SaHEX from Streptomyces alfalfae, used for chitin conversion, is a potential candidate for various industrial purposes, indicating its industrial relevance (Lv et al., 2019).
Pathological Research and Tumor Typing : CD15, which contains N-Acetyl-l-fucosamine, is utilized in pathological research for tumor typing and understanding cellular adhesion during development and aging (Marani, 1994).
Structure in Bacterial Capsules : The K12 capsule from Acinetobacter baumannii contains N-acetyl-d-fucosamine, important in the main chain of its polysaccharide, crucial for understanding bacterial capsule structures (Kenyon et al., 2015).
Biomedical Engineering Materials : Chitin and chitosan, related compounds, are useful in biomedical engineering for tissue repair and as drug delivery vehicles, indicating their medical importance (Islam et al., 2017; Khor & Lim, 2003).
Structural Analysis in Bacteria : The surface polysaccharide from Staphylococcus aureus M, which includes N-acetyl-D-fucosamine, has been structurally analyzed, providing insights into bacterial surface structures (Liau & Hash, 1977).
Pharmacological Applications : Glucosamine, a related compound, shows promise for treating osteoarthritis and has anti-oxidant and anti-inflammatory properties, underlining its therapeutic potential (Dalirfardouei et al., 2016).
Blood Group H-dependent Gene Product : The blood group H-dependent gene product, which includes N-Acetyl-l-fucosamine, is important in human milk, serum, and stomach mucosa, indicating its biological significance (Mulet et al., 1977).
Role in Bacterial Resistance : Enterobacterial common antigen (ECA) synthesis, involving N-Acetyl-D-fucosamine, is linked to resistance to organic acids and bile salts in gram-negative enteric bacteria, highlighting its role in bacterial survival (Hung et al., 2006).
properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCCAGJZGBCJME-IANFNVNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-fucosamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (NE)-N-[amino-[[2-(3,4-dimethoxyphenyl)acetyl]amino]methylidene]carbamate](/img/structure/B8120074.png)
![{2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8120082.png)
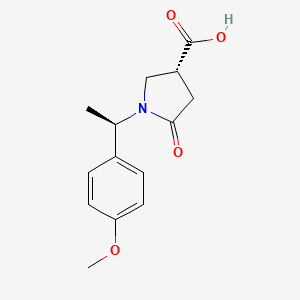
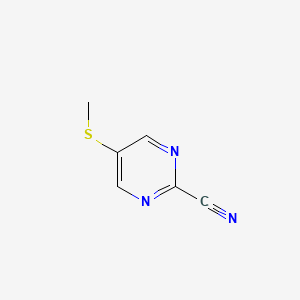


![8-Fluoro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B8120117.png)
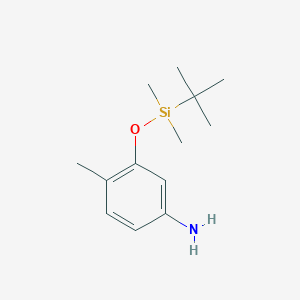

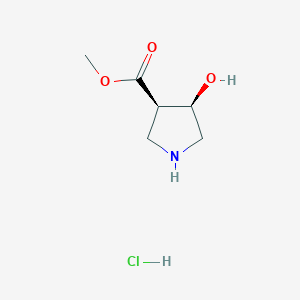
![N-[2-(3-bromo-4-fluorophenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120158.png)

![tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate](/img/structure/B8120168.png)
![N,N-Diethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B8120174.png)